tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

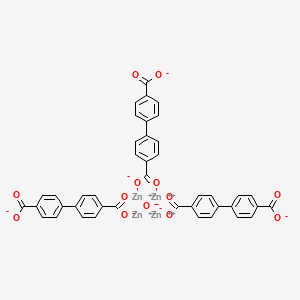

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) is a complex compound that features a unique coordination structure. This compound is part of the broader class of metal-organic frameworks (MOFs), which are known for their diverse applications in various fields such as chemistry, biology, and materials science. The presence of zinc and carboxylate groups in its structure contributes to its stability and reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) typically involves the reaction of zinc salts with 4-(4-carboxylatophenyl)benzoic acid under controlled conditions. One common method is the solvothermal synthesis, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of well-defined crystalline structures. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the final product’s properties .

Industrial Production Methods

Industrial production of this compound may involve large-scale solvothermal reactors that can handle higher volumes of reactants. The process is optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.

Reduction: Reduction reactions can convert the compound into lower oxidation states, often using reducing agents like sodium borohydride.

Substitution: The carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while reduction could produce zinc metal or lower oxidation state zinc compounds.

Scientific Research Applications

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

Biology: The compound’s biocompatibility makes it suitable for use in drug delivery systems and as a component in biosensors.

Industry: The compound is used in the development of advanced materials, such as coatings and nanocomposites, due to its unique structural properties

Mechanism of Action

The mechanism of action of tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) involves its interaction with molecular targets through coordination bonds. The zinc ions in the compound can coordinate with various ligands, facilitating catalytic reactions. In biological systems, the compound can interact with cellular components, leading to therapeutic effects such as the generation of reactive oxygen species for photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Tetranuclear zinc benzoate: Similar in structure but lacks the carboxylatophenyl groups.

Porphyrin-based metal-organic frameworks: Share similar photophysical properties but differ in their metal centers and organic linkers.

Uniqueness

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) is unique due to its specific coordination environment and the presence of carboxylatophenyl groups, which enhance its stability and reactivity. This makes it particularly suitable for applications requiring robust and versatile materials.

Biological Activity

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) is a coordination compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) typically involves the reaction of zinc salts with 4-(4-carboxylatophenyl)benzoic acid in the presence of a suitable ligand. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and UV-Vis spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Tetrazinc complexes have shown promising antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 32.25 µg/ml against Micrococcus lysodicticus and 64.5 µg/ml against Bacillus subtilis .

Table 1: Antimicrobial Activity of Tetrazinc Compounds

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) | Micrococcus lysodicticus | 32.25 |

| Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) | Bacillus subtilis | 64.5 |

| Other tested compounds | Various strains | Varies |

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazinc compounds has also been evaluated through their inhibitory effects on cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives exhibited selective COX-2 inhibition with an IC50 value as low as 0.23 µM, indicating their potential as anti-inflammatory agents .

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) | Not specified | 0.23 | High |

Anticancer Activity

Research has indicated that tetrazinc complexes may possess anticancer properties. In vitro tests have shown that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction . The structural diversity of tetrazinc complexes allows for varied interactions with cellular targets, enhancing their therapeutic potential.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effectiveness of tetrazinc compounds against a panel of pathogenic bacteria. Results indicated robust activity against both Gram-positive and Gram-negative strains, with specific emphasis on their application in clinical settings where antibiotic resistance is prevalent.

- Evaluation of Anti-inflammatory Properties : Another case study focused on the anti-inflammatory effects of tetrazinc derivatives in an animal model of arthritis. The results demonstrated a significant reduction in inflammatory markers such as IL-6 and TNF-α, suggesting a beneficial role in managing inflammatory diseases.

Properties

Molecular Formula |

C42H24O13Zn4 |

|---|---|

Molecular Weight |

998.1 g/mol |

IUPAC Name |

tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) |

InChI |

InChI=1S/3C14H10O4.O.4Zn/c3*15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18;;;;;/h3*1-8H,(H,15,16)(H,17,18);;;;;/q;;;-2;4*+2/p-6 |

InChI Key |

JIQWAMAQKJMDGC-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.